molecular formula C36H45N5O8S B120298 Mésylate de dihydroergocristine CAS No. 24730-10-7

Mésylate de dihydroergocristine

Numéro de catalogue: B120298
Numéro CAS: 24730-10-7
Poids moléculaire: 707.8 g/mol
Clé InChI: SPXACGZWWVIDGR-SPZWACKZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Dihydroergocristine mesylate primarily targets γ-secretase , an enzyme that plays a crucial role in the production of amyloid-β peptides . These peptides are associated with the development of Alzheimer’s disease. Dihydroergocristine mesylate binds directly to γ-secretase and Nicastrin, another component of the γ-secretase complex, with equilibrium dissociation constants (Kd) of 25.7 nM and 9.8 μM, respectively .

Mode of Action

Dihydroergocristine mesylate acts as an inhibitor of γ-secretase . By binding to γ-secretase and Nicastrin, it interferes with the normal function of these enzymes, thereby reducing the production of amyloid-β peptides . This interaction results in a decrease in the accumulation of these peptides, which is beneficial in conditions like Alzheimer’s disease.

Biochemical Pathways

The primary biochemical pathway affected by dihydroergocristine mesylate is the amyloidogenic pathway involved in Alzheimer’s disease. This pathway involves the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase, resulting in the production of amyloid-β peptides. By inhibiting γ-secretase, dihydroergocristine mesylate reduces the production of these peptides, potentially slowing the progression of Alzheimer’s disease .

Pharmacokinetics

A study on the pharmacokinetics of dihydroergocristine mesylate in humans revealed the following :

These parameters indicate that dihydroergocristine mesylate is rapidly absorbed and eliminated from the body, with a relatively short half-life.

Result of Action

The primary molecular effect of dihydroergocristine mesylate is the reduction in the production of amyloid-β peptides . On a cellular level, this can lead to a decrease in the formation of amyloid plaques, a hallmark of Alzheimer’s disease. Clinically, this may result in a delay in the progressive mental decline associated with this condition .

Analyse Biochimique

Biochemical Properties

Dihydroergocristine mesylate interacts with several biomolecules. It has been found to have a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors . It also acts as a direct inhibitor of γ-secretase , which plays a crucial role in the production of amyloid-β peptides, a key factor in Alzheimer’s disease .

Cellular Effects

Dihydroergocristine mesylate has been shown to have significant effects on various types of cells and cellular processes. It is known to exhibit protective properties to the brain against metabolic effects of ischemia by acting at a cellular level . In Alzheimer’s studies, it has been found to reduce the production of amyloid-β peptides .

Molecular Mechanism

The molecular mechanism of action of Dihydroergocristine mesylate involves its interaction with various receptors. It exhibits noncompetitive antagonistic activity in the serotonin receptors and has a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors . Furthermore, it acts as a direct inhibitor of γ-secretase .

Temporal Effects in Laboratory Settings

When Dihydroergocristine mesylate was orally administered in humans, the peak plasma concentration of 0.28 mcg/l was achieved after 0.46 hours . The modification of Dihydroergocristine mesylate in the body is very extensive and it has been observed as an almost complete absence of the unchanged drug .

Metabolic Pathways

The major metabolite of Dihydroergocristine mesylate is 8’-hydroxy-dihydroergocristine, which is produced in the liver . This indicates that Dihydroergocristine mesylate is involved in metabolic pathways in the liver.

Transport and Distribution

Dihydroergocristine mesylate presents a large volume of distribution of 52 l/kg , indicating that it is widely distributed within the body.

Analyse Des Réactions Chimiques

Le mésylate de dihydroergocristine subit diverses réactions chimiques, notamment :

    Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits.

    Réduction : Le processus d'hydrogénation utilisé dans sa synthèse est une forme de réduction.

    Substitution : Il peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres.

Les réactifs courants utilisés dans ces réactions comprennent le dihydrogène pour la réduction et divers agents oxydants pour l'oxydation. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets en inhibant la γ-sécrétase, ce qui réduit la production de peptides amyloïdes β de la maladie d'Alzheimer . Il se lie directement à la γ-sécrétase et à la nicastrine avec des constantes de dissociation à l'équilibre de 25,7 nM et 9,8 μM, respectivement . De plus, il agit comme un antagoniste α-adrénergique, bloquant les actions des agonistes α-adrénergiques endogènes ou exogènes .

Activité Biologique

Dihydroergocristine mesylate (DHEC) is an ergot alkaloid that has garnered attention for its potential therapeutic applications, particularly in the treatment of cognitive decline and various forms of cancer. This article provides a comprehensive overview of the biological activity of DHEC, including its mechanisms of action, effects on cellular processes, and relevant case studies.

DHEC exhibits a multifaceted mechanism of action, primarily influencing neurotransmitter systems and cellular pathways:

  • γ-Secretase Inhibition : DHEC has been identified as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-beta (Aβ), which is implicated in Alzheimer's disease. Studies have shown that DHEC significantly reduces Aβ levels in various cell types, including those derived from Alzheimer's patients. It binds directly to γ-secretase and Nicastrin with equilibrium dissociation constants (K_d) of 25.7 nM and 9.8 μM, respectively .
  • Effects on Neurotransmitter Systems : DHEC has been reported to modulate adrenergic, serotoninergic, and dopaminergic systems. It acts as a noncompetitive antagonist at serotonin receptors and exhibits partial agonist/antagonist properties at dopamine receptors . This dual action may contribute to its cognitive-enhancing effects.
  • Cell Cycle Arrest and Apoptosis in Cancer Cells : In prostate cancer (PCa) models, DHEC has demonstrated the ability to induce cell cycle arrest and apoptosis. It affects key regulatory proteins such as p53, MDM2, retinoblastoma protein (RB), and survivin, highlighting its potential as a chemotherapeutic agent against chemoresistant cancer cells .

Table 1: Summary of Biological Activities

ActivityEffectReference
γ-Secretase InhibitionReduces Aβ levels
Cognitive Function ImprovementEnhances memory and learning
Induction of ApoptosisTriggers apoptosis in cancer cells
Modulation of NeurotransmittersAlters activity in adrenergic and dopaminergic systems

Case Studies

  • Alzheimer's Disease : A study demonstrated that DHEC effectively inhibited the production of Aβ in vitro. This suggests its potential role in drug repositioning for Alzheimer's treatment, given the lack of disease-modifying therapies currently available .
  • Prostate Cancer : In vitro experiments revealed that DHEC induces apoptosis in PCa cells, particularly those resistant to conventional therapies. The compound's ability to influence multiple signaling pathways positions it as a promising candidate for further investigation in cancer therapeutics .
  • Cognitive Decline : Clinical evaluations have shown that co-dergocrine mesylate, which includes DHEC, can improve cognitive function in elderly patients with age-related cognitive decline. However, the variability in study outcomes necessitates further research to establish its clinical efficacy definitively .

Propriétés

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23-,25-,27-,28+,29+,34-,35+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXACGZWWVIDGR-SPZWACKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872322
Record name Dihydroergocristine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

707.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24730-10-7
Record name Dihydroergocristine methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24730-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroergocristine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024730107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroergocristine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'α-benzyl-9,10α-dihydro-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione monomethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROERGOCRISTINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS7CL18UAM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroergocristine mesylate
Reactant of Route 2
Dihydroergocristine mesylate
Reactant of Route 3
Dihydroergocristine mesylate
Reactant of Route 4
Dihydroergocristine mesylate
Reactant of Route 5
Dihydroergocristine mesylate
Reactant of Route 6
Dihydroergocristine mesylate
Customer
Q & A

Q1: What is known about the pharmacokinetics of dihydroergocristine mesylate and its major metabolite?

A1: A study on 12 healthy male volunteers examined the pharmacokinetics of dihydroergocristine mesylate (DHECM) and its primary metabolite, 8'-hydroxy-dihydroergocristine (8'-OH-DHEC), after a single oral dose of 18 mg DHECM. The study found that DHEC reached a peak plasma concentration (Cmax) of 0.28 ± 0.22 µg/L at a median time to peak concentration (Tmax) of 0.46 ± 0.26 hours. The area under the curve (AUC) was 0.39 ± 0.41 µg/Lh, and the terminal elimination half-life was 3.50 ± 2.27 hours. For 8'-OH-DHEC, the Cmax was 5.63 ± 3.34 µg/L at a Tmax of 1.04 ± 0.66 hours. The AUC was 13.36 ± 5.82 µg/Lh with a terminal elimination half-life of 3.90 ± 1.07 hours. []

Q2: Are there any validated analytical methods for quantifying dihydroergocristine mesylate in pharmaceutical formulations?

A2: Yes, several methods have been developed and validated for the analysis of dihydroergocristine mesylate in pharmaceutical products. One study successfully developed and validated a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of clopamide, dihydroergocristine mesylate, and reserpine in tablet form. [, ] This method utilized caffeine as an internal standard and achieved good separation and quantification of the three compounds. Another study specifically focused on developing an RP-HPLC method for the simultaneous assay of reserpine, clopamide, and dihydroergocristine mesylate in tablets. [] These studies demonstrate the availability of reliable analytical techniques for quality control and research purposes.

Q3: Has the crystal structure of dihydroergocristine mesylate been determined?

A3: Yes, the crystal structure of dihydroergocristine mesylate monohydrate has been determined by X-ray diffraction. [, ] Additionally, crystal structures of related ergot alkaloids, dihydro-α-ergokryptine mesylate and dihydro-β-ergokryptine mesylate, have also been elucidated. These structures provide valuable insights into the three-dimensional conformation of these molecules and can aid in understanding their interactions with biological targets.

Q4: What are the potential applications of dihydroergocristine mesylate in the context of Parkinson's disease research?

A4: Research suggests that dihydroergocristine mesylate could potentially differentiate Parkinson's disease (PD) cell lines from control cell lines through its effects on cellular morphology. [] While the exact mechanism of action remains unclear, this finding suggests that dihydroergocristine mesylate might serve as a valuable tool for identifying cytological signatures associated with specific PD mutations or affected cellular pathways. Further research is needed to fully understand the potential of dihydroergocristine mesylate in PD research.

Q5: How does the solubility of dihydroergocristine mesylate vary?

A5: The solubility of dihydroergocristine mesylate can be influenced by various factors, including the solvent, temperature, and pH. [] Understanding the solubility profile is crucial for developing effective formulations and ensuring optimal drug delivery.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.